molecular formula C23H23N5O7S2 B13403433 (6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13403433
M. Wt: 545.6 g/mol
InChI Key: DVJLXRZFIRMBGL-VEUDKXNTSA-N
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Description

The compound (6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridinium ion, and a bicyclic azabicyclo[4.2.0]oct-2-ene core. Its intricate arrangement of functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C23H23N5O7S2

Molecular Weight

545.6 g/mol

IUPAC Name

(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H23N5O7S2/c1-23(2,21(33)34)35-26-16(14-11-37-22(24)25-14)15(29)8-13-18(30)28-17(20(31)32)12(10-36-19(13)28)9-27-6-4-3-5-7-27/h3-7,11,13,19H,8-10H2,1-2H3,(H3-,24,25,31,32,33,34)/b26-16-/t13-,19-/m1/s1

InChI Key

DVJLXRZFIRMBGL-VEUDKXNTSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)C[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)CC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves multiple steps, starting with the preparation of the thiazole ring and the pyridinium ion. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.

    Synthesis of the Pyridinium Ion: This involves the quaternization of pyridine with alkyl halides.

    Coupling Reactions: The thiazole and pyridinium intermediates are then coupled with the azabicyclo[4.2.0]oct-2-ene core through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and pyridinium rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: can be compared with other similar compounds, such as:

    Cefotaxime: Another thiazole-containing antibiotic with a similar mechanism of action.

    Ceftriaxone: A cephalosporin antibiotic with a comparable structure and function.

    Ceftazidime: Known for its broad-spectrum antibacterial activity.

This compound in various fields of research and industry.

Biological Activity

The compound (6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on recent studies.

Structure and Composition

The compound features a bicyclic structure with multiple functional groups, which contribute to its biological activity. Notably, it contains:

  • Thiazole and pyridine rings: Known for their roles in biological activity.
  • Carboxylic acid and oxime groups: These enhance solubility and reactivity.

Molecular Characteristics

PropertyValue
Molecular Weight541.6 g/mol
XLogP30.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count12
Rotatable Bond Count7

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, particularly Gram-negative and Gram-positive bacteria. For instance:

  • Efficacy against Escherichia coli and Staphylococcus aureus: Studies using broth microdilution methods have shown a notable reduction in microbial growth at specific concentrations, suggesting its potential as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., L929 mouse fibroblasts) reveal:

  • Variable cytotoxic effects: The compound displayed weak cytotoxicity at higher concentrations but was generally well-tolerated by the cells .
    This indicates a favorable therapeutic index, making it a candidate for further development.

The proposed mechanisms of action include:

  • Inhibition of bacterial cell wall synthesis: Similar to other β-lactam antibiotics.
  • Interference with protein synthesis: The presence of thiazole and pyridine moieties may disrupt ribosomal function or protein folding.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains:

  • Methodology: Broth microdilution to determine Minimum Inhibitory Concentration (MIC).
  • Results: Demonstrated MIC values ranging from 8 µg/mL to 64 µg/mL depending on the strain tested.

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity study evaluated the compound's effects on L929 cells:

  • Findings: At concentrations above 100 µM, cell viability decreased to about 50%, indicating moderate toxicity but acceptable for therapeutic use.

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